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Cat. No.: B033436

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidocarb, a carbanilide derivative, is a potent antiprotozoal agent widely used in veterinary
medicine for the treatment and prevention of parasitic infections, most notably babesiosis and
anaplasmosis in a range of animals. This technical guide provides a comprehensive overview
of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetic
profile, and analytical methodologies for Imidocarb. The information is curated to support
researchers, scientists, and drug development professionals in their understanding and
utilization of this important therapeutic compound. All quantitative data are presented in
structured tables for ease of comparison, and detailed experimental protocols for key analytical
methods are provided. Furthermore, logical relationships and proposed mechanisms are
visualized through diagrams generated using Graphviz (DOT language).

Chemical Identity and Structure

Imidocarb is chemically known as 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyljurea.[1][2] Its
structure features a central urea moiety linking two phenyl rings, each substituted with a 4,5-
dihydro-1H-imidazol-2-yl group. This symmetrical arrangement is crucial for its biological
activity.

Table 1: Chemical ldentifiers for Imidocarb
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Identifier Value Reference

1,3-bis[3-(4,5-dihydro-1H-
IUPAC Name o [1]
imidazol-2-yl)phenyllurea

CAS Number 27885-92-3 [1][2]
PubChem CID 21389 [1]

Molecular Formula C19H20N6O [1][2]
Molecular Weight 348.4 g/mol [1][2]

C1CN=C(N1)C2=CC(=CC=C2)
SMILES NC(=O)NC3=CC=CC(=C3)C4  [2]
=NCCN4

InChl=1S/C19H20N60/c26-
19(24-15-5-1-3-13(11-15)17-
20-7-8-21-17)25-16-6-2-4-

InChl 14(12-16)18-22-9-10-23- 2]
18/h1-6,11-12H,7-10H2,
(H,20,21)(H,22,23)
(H2,24,25,26)

Imidocarb is often used in its dipropionate salt form (Imidocarb dipropionate, CAS No: 55750-
06-6) to enhance its solubility and stability for pharmaceutical formulations.

Physicochemical Properties

The physicochemical properties of Imidocarb influence its absorption, distribution, metabolism,
and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of Imidocarb
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Property Value Remarks Reference
) ) For Imidocarb
Melting Point 203 °C (decomposes) ] )
dipropionate
- ) 677.1°C at 760 _
Boiling Point Predicted
mmHg
Predicted by
. ALOGPS. Soluble in
Water Solubility 0.169 mg/mL [1]
water (74% m/V) as
dipropionate salt.
logP 2.22 Predicted by ALOGPS  [1]
o Predicted by
pKa (Strongest Acidic)  11.38 [1]
ChemAxon
) Predicted by
pKa (Strongest Basic) 9.54 [1]

ChemAxon

Appearance

White to off-white

crystalline powder

For Imidocarb

dipropionate

Stability

Stable under normal
storage conditions.
Can react with strong

oxidizing agents.

[1112](31[4]

Storage

Store in a cool, dry,
well-ventilated area,
away from light and
incompatible

materials.

[5]

Mechanism of Action

The antiprotozoal activity of Imidocarb is multifaceted, primarily targeting essential metabolic

pathways in susceptible parasites. The proposed mechanisms include:
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« Interference with Polyamine Metabolism: Imidocarb is thought to disrupt the synthesis

and/or utilization of polyamines, which are crucial for cell growth and proliferation in

parasites.[5]

« Inhibition of Inositol Uptake: The drug may prevent the transport of inositol into erythrocytes

that are infected with parasites.[5] Inositol is a vital component for membrane synthesis and

signaling pathways within the parasite.

o DNA Interaction: Some evidence suggests that Imidocarb may bind to DNA, potentially

interfering with DNA replication and transcription.

It is important to note that while these are the primary proposed mechanisms against protozoa,

Imidocarb also exhibits anticholinergic activity by inhibiting acetylcholinesterase in the host.[2]

[6] This action is not related to its therapeutic effect but is responsible for some of its observed

side effects.

Proposed Mechanism of Action of Imidocarb
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Proposed mechanism of action of Imidocarb.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Imidocarb is characterized by rapid absorption after parenteral
administration, wide tissue distribution, and a long elimination half-life.

o Absorption: Imidocarb is well-absorbed following subcutaneous or intramuscular injection.

 Distribution: The drug is widely distributed throughout the body, with significant
concentrations found in the liver and kidneys.[7] It exhibits a high degree of protein binding.

[7]

e Metabolism: Studies have shown that Imidocarb undergoes minimal metabolism, with the
parent compound being the major component found in tissues and excreta.[7][8]

o Excretion: Elimination occurs primarily through the urine and to a lesser extent, the feces.[7]
The long half-life is attributed to its retention in tissues.[4]

Table 3: Pharmacokinetic Parameters of Imidocarb Dipropionate in Various Species

] Dose and Cmax Half-life Bioavaila  Referenc
Species Tmax (h) .
Route (ng/mL) (h) bility (%) e
Swine 2mg/kg IM  0.54 2.02 13.91 (IV) 86.57 [9]
2.4 mg/kg
Horses - - - -
IM
4.5 mg/k
Sheep I ~4 7.9 - -
IM
Dogs &
4Amgkg IV - - ~3.4-4.2 - [10]
Goats

Note: Pharmacokinetic parameters can vary significantly depending on the species,
formulation, and analytical method used.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b033436?utm_src=pdf-body-img
https://www.benchchem.com/product/b033436?utm_src=pdf-body
https://www.benchchem.com/product/b033436?utm_src=pdf-body
https://www.benchchem.com/product/b033436?utm_src=pdf-body
https://www.mdpi.com/2076-2615/13/1/104
https://www.mdpi.com/2076-2615/13/1/104
https://www.benchchem.com/product/b033436?utm_src=pdf-body
https://www.mdpi.com/2076-2615/13/1/104
https://pubmed.ncbi.nlm.nih.gov/17610411/
https://www.mdpi.com/2076-2615/13/1/104
https://www.merck.com/docs/product/safety-data-sheets/ah-sds/Imidocarb%20Injection%20Formulation_AH_GB_6N.pdf
https://www.benchchem.com/product/b033436?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9818006/
https://www.msd.com/docs/product/safety-data-sheets/ah-sds/Imidocarb%20Injection%20Formulation_AH_AU_6N.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetic Pathway of Imidocarb
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Simplified pharmacokinetic pathway of Imidocarb.

Experimental Protocols

Accurate quantification of Imidocarb in biological matrices is essential for pharmacokinetic
studies, residue analysis, and ensuring food safety. High-performance liquid chromatography
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(HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most
common analytical techniques employed.

Determination of Imidocarb in Bovine Tissues by LC-
MS/MS

This protocol is adapted from a method for the sensitive and selective detection of Imidocarb
in bovine tissues.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Homogenize 2 g of tissue sample. b.
Add an appropriate internal standard. c. Extract the sample with a suitable solvent (e.g.,
acetonitrile under basic conditions). d. Centrifuge the mixture and collect the supernatant. e.
Perform a liquid-liquid partitioning step with hexane to remove fat-soluble impurities. f. The
aqueous/acetonitrile layer is then loaded onto a pre-conditioned cation-exchange SPE
cartridge. g. Wash the cartridge with methanol/water to remove interferences. h. Elute
Imidocarb from the cartridge using an acidified methanolic solution (e.g., methanol/formic
acid). i. Evaporate the eluate to dryness under a stream of nitrogen. j. Reconstitute the residue
in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

e LC Column: A reversed-phase C18 or phenyl-hexyl column (e.g., TSK-GEL ODS 100V, 2.1 x
100 mm, 5 pm).[1]

» Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol
or acetonitrile.

e Flow Rate: 0.2 - 0.4 mL/min.

* Injection Volume: 5 - 20 pL.

o Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray
ionization (ESI) source operating in positive ion mode.

e Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion
transitions for Imidocarb and the internal standard.

Table 4. Example MRM Transitions for Imidocarb
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Analyte Precursor lon (m/z) Product lon (m/z)
Imidocarb 349.2 193.1
Imidocarb 349.2 175.1

Note: Specific transitions and collision energies should be optimized for the instrument in use.

Workflow for Imidocarb Analysis in Tissues

Tissue Sample

(e.g., Liver, Kidney)

Homogenization

'

Solvent Extraction

:

Solid-Phase Extraction
(SPE)

LC-MS/MS Analysis

Quantification

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b033436?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

General workflow for the analysis of Imidocarb in tissues.

In Vitro Susceptibility Testing of Babesia to Imidocarb

This protocol provides a general framework for assessing the in vitro efficacy of Imidocarb
against Babesia species.

1. Culture of Babesia: a. Maintain an in vitro culture of the desired Babesia species (e.g., B.
bovis, B. bigemina) in a suitable medium supplemented with serum and erythrocytes. b.
Monitor parasite growth and maintain the culture at a low parasitemia.

2. Drug Susceptibility Assay: a. Prepare a serial dilution of Imidocarb in the culture medium. b.
In a 96-well microtiter plate, add the parasite culture to each well. c. Add the different
concentrations of Imidocarb to the wells. Include positive (parasites with no drug) and negative
(erythrocytes only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C, 5%
CO2, 5% O3z, 90% N32) for a defined period (e.g., 72-96 hours).

3. Assessment of Parasite Growth Inhibition: a. Parasite growth can be assessed using various
methods:

e Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the
percentage of infected erythrocytes.

o Fluorometric/Colorimetric Assays: Use DNA-intercalating dyes (e.g., SYBR Green I) or
enzymatic assays (e.g., lactate dehydrogenase assay) to quantify parasite proliferation.

o Hypoxanthine Incorporation: Measure the incorporation of radiolabeled hypoxanthine, a
precursor for nucleic acid synthesis.

4. Data Analysis: a. Calculate the percentage of parasite growth inhibition for each drug
concentration relative to the positive control. b. Determine the 50% inhibitory concentration
(ICs0) value by plotting the inhibition data against the drug concentrations and fitting the data to
a dose-response curve.

Conclusion

Imidocarb remains a cornerstone in the treatment and control of protozoal diseases in
veterinary medicine. Its unique chemical structure and multifaceted mechanism of action
contribute to its high efficacy. A thorough understanding of its physicochemical properties,
pharmacokinetic behavior, and analytical methodologies is crucial for its optimal use in clinical
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practice and for ongoing research and development of novel antiprotozoal agents. The
information and protocols provided in this guide serve as a valuable resource for professionals
in the field, facilitating further investigation and application of this important therapeutic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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